4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Kinase Inhibition Selectivity Profiling Chemical Biology

4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-19-1) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. It features a 4-fluorophenyl substituent at the 7-position and a morpholine ring at the 2-position of the core scaffold.

Molecular Formula C15H14FN5O
Molecular Weight 299.3 g/mol
CAS No. 320416-19-1
Cat. No. B3124625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
CAS320416-19-1
Molecular FormulaC15H14FN5O
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C15H14FN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2
InChIKeyYSVMNPZEMKYLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Evidence Guide for Procuring 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-19-1)


4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-19-1) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. It features a 4-fluorophenyl substituent at the 7-position and a morpholine ring at the 2-position of the core scaffold [1]. The compound has a molecular weight of 299.30 g/mol and a computed XLogP3 of 1.9, placing it within favorable physicochemical space for CNS drug discovery [1]. Crucially, curated bioactivity data from ChEMBL identifies this compound as a multi-target kinase inhibitor, with its most potent activity observed against the SRC family kinase HCK (pKi = 7.96) [2]. This kinase inhibition profile, rather than unverified claims of GABA receptor modulation, forms the sole evidence-backed basis for its scientific differentiation.

Why a Generic [1,2,4]Triazolo[1,5-a]pyrimidine Cannot Replace CAS 320416-19-1 in Research


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry with a wide range of biological activities, from kinase inhibition to GABA receptor modulation [1]. For the target compound, the specific combination of a 4-fluorophenyl substituent at the 7-position and a morpholine at the 2-position generates a unique kinase selectivity fingerprint that is not shared by its closest analogs. Quantitative profiling data reveals a 263-fold difference in potency between its primary target (HCK, pKi = 7.96) and a structurally related off-target (EGFR, pKi = 5.54) [2]. This intra-profile selectivity is a direct function of its specific substitution pattern and cannot be extrapolated to other in-class compounds, where minor structural modifications can invert or abolish this targeted inhibition profile. Simple generic substitution therefore risks selecting a compound with a fundamentally different biological signature.

Quantitative Differentiation Evidence for 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-19-1)


Intra-Profile Kinase Selectivity: HCK vs. EGFR Affinity

The compound's primary differentiation lies in its unique intra-kinome selectivity profile. It demonstrates a high-affinity interaction with the SRC family kinase HCK (pKi = 7.96, equivalent to an IC50 of approximately 11 nM) [1]. In stark contrast, its affinity for the clinically relevant kinase EGFR is significantly lower (pKi = 5.54, equivalent to an IC50 of approximately 2,900 nM) [1]. This represents a 263-fold selectivity window for HCK over EGFR, a feature that is not observed in many broad-spectrum kinase inhibitors. Importantly, no direct comparative data against a close structural analog exists in the public domain.

Kinase Inhibition Selectivity Profiling Chemical Biology

Physicochemical Differentiation: CNS Drug-Like Property Profile

The compound's computed properties suggest a favorable profile for central nervous system (CNS) drug discovery, a feature that distinguishes it from many other kinase inhibitors. It has a low molecular weight (299.30 g/mol), a moderate lipophilicity (XLogP3 = 1.9), zero hydrogen bond donors, and a topological polar surface area (tPSA) of 89 Ų [1]. These values fall within established ranges for CNS-active drugs (MW < 400, logP 2-5, HBD ≤ 3, tPSA < 90 Ų) [2]. By comparison, many clinical kinase inhibitors violate these thresholds, limiting their brain penetration. No quantitative CNS penetration data (e.g., Kp,uu) is available for this compound.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Multi-Kinase Target Engagement Profile

Beyond its primary targets, the compound exhibits a graded inhibition profile across multiple kinases. It shows potent binding to SRC (pKi = 7.62), ABL1 (pKi = 7.26), and PRKDC (pKi = 6.47), with weaker activity against PIK3CA (pKi = 6.32) and mTOR (pKi = 5.82) [1]. This multi-target profile is distinct from the more selective inhibition typically seen with optimized clinical candidates. When compared to the broad class of [1,2,4]triazolo[1,5-a]pyrimidine compounds, which includes both highly selective agents and pan-kinase inhibitors, this compound occupies a unique middle ground of 'focused polypharmacology' that can be valuable for phenotypic screening or for diseases requiring concurrent inhibition of SRC/ABL1 pathways.

Polypharmacology Kinase Profiling Hit Identification

Recommended Research Applications for 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine


Chemical Biology Probe for HCK-Dependent Signaling

The compound's 263-fold selectivity for HCK over EGFR (pKi 7.96 vs. 5.54) makes it a suitable starting point for developing a chemical probe to dissect HCK-specific functions in immune cell signaling [1]. Its distinct selectivity window allows researchers to inhibit HCK with minimal confounding EGFR-related effects, a common pitfall with less selective SRC family inhibitors.

CNS-Penetrant Kinase Inhibitor Lead

With a molecular weight under 300, XLogP3 of 1.9, and zero hydrogen bond donors, the compound adheres to key CNS drug-likeness guidelines [1][2]. It represents a privileged starting scaffold for medicinal chemistry programs targeting CNS diseases where SRC/ABL1 kinase activity is implicated, such as certain neurodegenerative or neuroinflammatory conditions.

Focused Polypharmacology Starting Point

The compound's graded inhibition of SRC (pKi 7.62), ABL1 (pKi 7.26), and PRKDC (pKi 6.47) without potent activity against PI3K/mTOR pathways provides a defined 'focused polypharmacology' profile [1]. This is ideal for phenotypic screening campaigns where simultaneous, moderate inhibition of multiple nodes in a signaling network is desired, without the cytotoxicity often associated with pan-kinase inhibitors.

Reference Inhibitor for In Vitro Kinase Selectivity Assays

The precisely quantified affinity values across a 12-kinase panel (pKi ranging from 7.96 to 5.54) make this compound a useful reference standard for calibrating in-house kinase profiling assays [1]. Its well-defined selectivity fingerprint can serve as a benchmark to validate assay sensitivity and reproducibility when characterizing new chemical series.

Quote Request

Request a Quote for 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.